Methyl-4-Hydroxyzimtsäure

Übersicht

Beschreibung

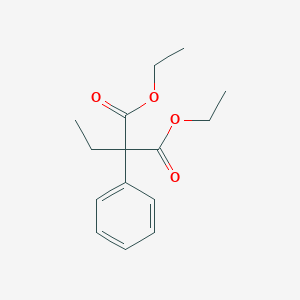

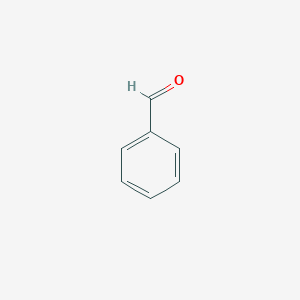

Methyl 4-hydroxycinnamate is a phenolic compound and a derivative of p-coumaric acid. It is commonly found in various plants, including Allium cepa (onion). This compound is known for its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties .

Wissenschaftliche Forschungsanwendungen

Methyl-4-Hydroxyzimtsäuremethylester hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Vorläufer bei der Synthese verschiedener organischer Verbindungen verwendet.

5. Wirkmechanismus

Der Wirkmechanismus von Methyl-4-Hydroxyzimtsäuremethylester beinhaltet seine Interaktion mit zellulären Signalwegen:

Antioxidative Aktivität: Es fängt freie Radikale ab und reduziert so oxidativen Stress.

Entzündungshemmende Aktivität: Es hemmt die Produktion von pro-inflammatorischen Zytokinen.

Krebshemmende Aktivität: Es induziert Apoptose in Krebszellen durch kalzium-abhängige Signalwege und synergisiert mit anderen Verbindungen wie Carnosinsäure

Wirkmechanismus

Target of Action

Methyl 4-hydroxycinnamate (MHC) is a phenolic compound that has been found to have diverse biological activities . It primarily targets free radicals and acute myeloid leukemia (AML) cells .

Mode of Action

MHC exhibits its antioxidant activity by scavenging free radicals . It also shows a unique cooperation with other phytochemicals in killing AML cells . The exact molecular interactions between MHC and these targets are still under investigation.

Biochemical Pathways

MHC is involved in the biosynthesis and degradation of lignins , a class of aromatic polymers . It is also a putative intermediate in the biosynthesis of numerous plant secondary metabolites . The exact biochemical pathways affected by MHC are still being studied.

Pharmacokinetics

It is known that the compound’s lifetime in the s1 state is8-9 picoseconds . This could potentially influence its bioavailability and efficacy.

Result of Action

MHC has been found to reduce nitric oxide production in certain cell types . It also synergizes with other compounds to induce apoptosis in AML cells . Furthermore, MHC has been shown to reduce parasitemia and increase survival in mice infected with certain parasites .

Action Environment

The action of MHC can be influenced by environmental factors such as water complexation . Water complexation leads to significant linewidth narrowing, which could potentially influence the compound’s action, efficacy, and stability .

Biochemische Analyse

Biochemical Properties

Methyl 4-hydroxycinnamate interacts with various enzymes, proteins, and other biomolecules. It has been found to have a role as a melanin synthesis inhibitor, a fungal metabolite, an anti-inflammatory agent, an antifungal agent, and a plant metabolite . It is a cinnamate ester, a member of phenols, and a methyl ester .

Cellular Effects

Methyl 4-hydroxycinnamate has been shown to have significant effects on various types of cells and cellular processes. It has been found to reduce LPS-induced nitric oxide (NO) production in RAW 264.7 cells . It also synergizes with curcumin to induce apoptosis in HL-60 acute myeloid leukemia cells . Furthermore, Methyl 4-hydroxycinnamate reduces parasitemia and increases survival in P. berghei-infected mice .

Molecular Mechanism

The molecular mechanism of Methyl 4-hydroxycinnamate involves its interactions with biomolecules and its effects on gene expression. It has been found to inhibit GSK3β

Temporal Effects in Laboratory Settings

The effects of Methyl 4-hydroxycinnamate over time in laboratory settings have been observed. The lifetime of the S1–S0 origin of Methyl 4-hydroxycinnamate is 8–9 ps . More studies are needed to further understand the stability, degradation, and long-term effects of Methyl 4-hydroxycinnamate on cellular function.

Metabolic Pathways

Methyl 4-hydroxycinnamate is involved in various metabolic pathways. It has been found that Lactobacillus plantarum exhibits a reducing activity, transforming hydroxycinnamates to substituted phenylpropionic acids, which possess higher antioxidant activity than their precursors

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Methyl 4-hydroxycinnamate can be synthesized through the esterification of 4-hydroxycinnamic acid with methanol. The reaction typically occurs under reflux conditions in the presence of an acid catalyst such as sulfuric acid . The reaction mixture is heated overnight to ensure complete conversion.

Industrial Production Methods: In industrial settings, the synthesis of methyl 4-hydroxycinnamate follows similar principles but on a larger scale. The reaction is carried out in large reactors with continuous stirring and temperature control to optimize yield and purity. The product is then purified through crystallization or distillation .

Analyse Chemischer Reaktionen

Reaktionstypen: Methyl-4-Hydroxyzimtsäuremethylester unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann zu den entsprechenden Aldehyden oder Säuren oxidiert werden.

Reduktion: Reduktionsreaktionen können es in Hydroxyzimtalkohole umwandeln.

Substitution: Die Hydroxylgruppe kann an Substitutionsreaktionen teilnehmen und verschiedene Derivate bilden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.

Reduktion: Natriumborhydrid oder Lithiumaluminiumhydrid werden häufig als Reduktionsmittel verwendet.

Substitution: Reagenzien wie Acylchloride oder Alkylhalogenide können für Substitutionsreaktionen verwendet werden.

Hauptprodukte:

Oxidation: 4-Hydroxyzimtsäure oder 4-Hydroxybenzaldehyd.

Reduktion: 4-Hydroxyzimtalkohol.

Substitution: Verschiedene Ester oder Ether, abhängig vom Substituenten.

Vergleich Mit ähnlichen Verbindungen

Methyl-4-Hydroxyzimtsäuremethylester wird mit anderen Hydroxyzimtsäureestern verglichen, wie z. B.:

Ferulasäure: Bekannt für ihre starke antioxidative Aktivität.

Kaffeesäure: Zeigt starke antioxidative und entzündungshemmende Eigenschaften.

p-Cumarinsäure: Hat ähnliche antioxidative Eigenschaften, ist aber weniger potent als Kaffeesäure.

Einzigartigkeit: Methyl-4-Hydroxyzimtsäuremethylester ist einzigartig aufgrund seiner Fähigkeit, mit anderen Verbindungen wie Carnosinsäure zu synergisieren, um seine krebshemmenden Wirkungen zu verstärken. Es ist auch nicht-fluoreszierend, was in bestimmten Assays von Vorteil ist .

Ähnliche Verbindungen:

- Ferulasäure

- Kaffeesäure

- p-Cumarinsäure

- Sinapinsäure

Eigenschaften

IUPAC Name |

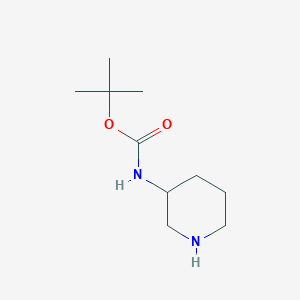

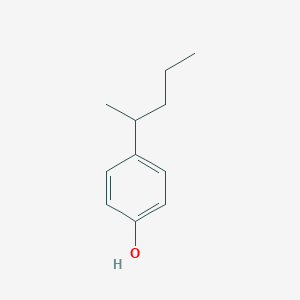

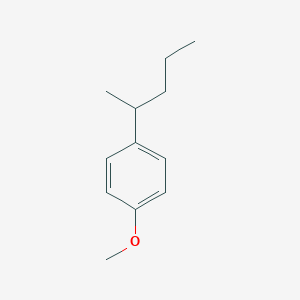

methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-13-10(12)7-4-8-2-5-9(11)6-3-8/h2-7,11H,1H3/b7-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NITWSHWHQAQBAW-QPJJXVBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19367-38-5, 3943-97-3 | |

| Record name | 2-Propenoic acid, 3-(4-hydroxyphenyl)-, methyl ester, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019367385 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 4-hydroxycinnamate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154578 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl p-hydroxycinnamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.393 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Hydroxycinnamic acid methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-3,3,4,4-Tetradeuterio-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(3-oxooctyl)cyclopentyl]hept-5-enoic acid](/img/structure/B42042.png)